1-(pyridin-2-ylmethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-(pyridin-3-ylmethylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-19-22-18(25-13-14-5-4-9-20-11-14)16-7-3-8-17(16)23(19)12-15-6-1-2-10-21-15/h1-2,4-6,9-11H,3,7-8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRWAMNWWVEMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CN=CC=C3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(pyridin-2-ylmethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a member of the pyrimidine derivative family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores various studies and findings related to the biological activity of this compound.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a unique cyclopenta[d]pyrimidine core structure combined with pyridine and thioether functionalities. The presence of these functional groups is believed to contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including those similar to the compound . For instance, compounds with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 10a | 0.49 - 3.9 | Broad-spectrum antibacterial |
| 10d-i | 1.95 - 15.63 | Antifungal |
The study indicated that derivatives like 2-thioxodihydropyrido[2,3-d]pyrimidine exhibited MIC values ranging from to μg/mL against various bacterial strains, suggesting that similar compounds may also possess potent antimicrobial properties .
Anticancer Activity
Research has also highlighted the anticancer potential of pyrimidine derivatives. For example, certain compounds showed efficacy against cancer cell lines such as HCT116 and MCF7, with IC50 values indicating their potency:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5d | HUH7 | 10.1 |
| 5c-5g | HUH7 | 18.78 |
These findings suggest that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further investigation in cancer therapeutics .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in DNA synthesis, such as thymidylate synthase (TS), which is crucial for cancer cell growth .
- Cell Membrane Interaction : The lipophilic nature of these compounds enhances their ability to penetrate cell membranes, facilitating their interaction with intracellular targets .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrimidine derivatives, including the compound . The synthesized compounds were screened for their antimicrobial and anticancer activities using standard assays:
- Antimicrobial Assay : Disc diffusion methods confirmed the effectiveness of several derivatives against specific bacterial strains.
- Cytotoxicity Assay : The NCI-60 cell line screening demonstrated that certain derivatives were more effective than traditional chemotherapeutic agents like 5-Fluorouracil.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives of pyridine-thio compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that such compounds can effectively target specific cancer cell lines, making them candidates for further development as anticancer agents.
Antimicrobial Activity
The thioether group in the compound is known to enhance antimicrobial activity. Studies have reported that similar thio-containing compounds exhibit significant antibacterial and antifungal properties. This suggests that the compound may also possess potential as an antimicrobial agent, warranting further investigation into its efficacy against various pathogens.
Drug Design and Development
The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with multiple biological targets can be exploited in the development of multi-target drugs, particularly in treating complex diseases such as cancer and infections. Structure-activity relationship (SAR) studies can help optimize its pharmacological properties.
Receptor Modulation
Compounds containing pyridine moieties are often evaluated for their ability to modulate neurotransmitter receptors. The potential application of this compound as a selective ligand for dopamine or serotonin receptors could lead to advancements in treating neurological disorders.
Organic Electronics
The electronic properties of pyridine-based compounds are being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into electronic devices may enhance their performance due to its favorable charge transport properties.
Catalysis
The thioether functionality can serve as a ligand in catalysis, particularly in transition metal-catalyzed reactions. Research into using this compound as a catalyst or ligand could open new pathways in synthetic chemistry.
Case Studies and Research Findings
Case Study 1: Anticancer Activity Assessment
A study published in the Journal of Medicinal Chemistry evaluated a series of pyridine-thio derivatives for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant potential for further development .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, researchers synthesized several thioether-containing compounds and tested them against Gram-positive and Gram-negative bacteria. The findings revealed that compounds similar to the target molecule displayed potent antibacterial effects, particularly against resistant strains .
Chemical Reactions Analysis
Thioether Oxidation
The compound’s thioether group (-S-) undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reaction is critical for modulating biological activity or enabling further functionalization.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 h | Sulfoxide derivative (S=O) | 72% | |
| mCPBA (1.2 eq) | DCM, 0°C → RT, 2 h | Sulfone derivative (O=S=O) | 85% |
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Mechanistic Insight : The reaction proceeds via electrophilic oxygen transfer, with the pyridine nitrogen atoms stabilizing transition states through hydrogen bonding.
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Analogs : Similar oxidation patterns were observed in 4-((3-nitrobenzyl)thio) derivatives, where sulfone formation improved kinase inhibition potency by 3× .
Nucleophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes nucleophilic substitution at C-5 and C-7 positions, enabling structural diversification:
| Nucleophile | Position | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Piperidine | C-5 | DMF, 80°C, 12 h | 5-Piperidinyl substituted analog | 68% | |
| Sodium methoxide | C-7 | MeOH, reflux, 6 h | 7-Methoxy derivative | 54% |
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Key Observation : Substitution at C-5 is favored due to the electron-withdrawing effect of the adjacent carbonyl group.
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Structural Evidence : X-ray crystallography of analog 4-((4-(trifluoromethyl)benzyl)thio) derivatives confirmed substitution patterns.
Hydrolysis of Lactam
The pyrimidin-2(5H)-one moiety undergoes hydrolysis under basic conditions to generate carboxylic acid derivatives:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaOH (2M) | H₂O/EtOH (1:1), 80°C, 8 h | 2-Oxo-1,2,5,6,7,8-hexahydrocyclopenta[d]pyrimidine-4-carboxylic acid | 89% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable the introduction of aryl/heteroaryl groups at the pyridine or pyrimidine positions:
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Substrate Scope : Pyridin-2-ylmethyl groups remain stable under these conditions, while pyridin-3-ylmethyl thioethers require inert atmospheres to prevent oxidation .
Reductive Alkylation
The dihydrocyclopenta ring participates in hydrogenation reactions to saturate double bonds:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C (10%), EtOH, RT, 6 h | Tetrahydrocyclopenta[d]pyrimidinone derivative | 92% |
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Catalyst Efficiency : Palladium on carbon outperforms Raney nickel in selectivity (>95% vs. 78%) for this substrate .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the cyclopenta ring undergoes ring-expansion reactions:
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 0°C → RT, 2 h | Cycloheptane-fused pyrimidinone | 41% |
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Mechanism : Protonation of the carbonyl oxygen initiates ring strain relief through-shift rearrangements .
Comparative Reactivity Profile
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |
|---|---|---|---|
| Thioether oxidation | 2.1 × 10⁻³ | 58.4 | High (Polar > Nonpolar) |
| Nucleophilic substitution | 4.7 × 10⁻⁴ | 72.9 | Moderate |
| Lactam hydrolysis | 1.8 × 10⁻⁴ | 85.2 | Low |
Data derived from Arrhenius plots of analogous compounds .
Key Research Findings
-
Biological Relevance : Sulfone derivatives exhibit 3.2× higher binding affinity to CDK2 compared to parent compounds (IC₅₀ = 0.18 μM vs. 0.58 μM) .
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Stability : The thioether linkage is stable at pH 4–8 but degrades rapidly under alkaline conditions (t₁/₂ = 2.3 h at pH 10) .
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Synthetic Utility : Cross-coupling reactions enable the generation of >20 structurally diverse analogs for SAR studies .
Comparison with Similar Compounds
Key Structural Features:
- Core : 6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one.
- Substituents : Pyridine moieties at N1 and C4 positions.
- Molecular Weight : Estimated at ~365.4 g/mol (based on analogues in ).
Comparison with Structural Analogues
Below is a systematic comparison with structurally related compounds, focusing on substituent variations, pharmacological profiles, and synthesis routes.
Table 1: Structural Comparison of Cyclopenta[d]pyrimidinone Derivatives
Research Findings and Mechanistic Insights
Substituent-Driven Pharmacological Profiles
Structural Data and Crystallography
Such databases enable comparative analysis of bond lengths, angles, and conformations .
Q & A
Q. What methodologies are used to design and synthesize novel analogs with improved pharmacokinetic properties?
- Methodological Answer : Lipinski’s Rule of Five guides analog design to enhance bioavailability. Introducing hydrophilic groups (e.g., hydroxyl or amino) improves solubility, while fluorine substitutions enhance metabolic stability. Pharmacokinetic profiling includes in vitro ADME (absorption, distribution, metabolism, excretion) assays and in vivo rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
